molecular formula C24H33NO2 B15190314 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol CAS No. 63998-35-6

2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol

Cat. No.: B15190314
CAS No.: 63998-35-6
M. Wt: 367.5 g/mol
InChI Key: ICAGKKJQJAQQFZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol is a complex organic compound with potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes an indene ring system and a phenoxyethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Phenoxyethylamine Moiety: This step involves the reaction of the indene derivative with 2-(4-(1,1-dimethylethyl)phenoxy)ethylamine under controlled conditions.

    Final Assembly: The final product is obtained through purification and isolation techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol: shares structural similarities with other indene derivatives and phenoxyethylamines.

    Other Indene Derivatives: Compounds with similar indene ring systems may exhibit comparable chemical properties and reactivity.

    Phenoxyethylamines: These compounds may have similar biological activities due to the presence of the phenoxyethylamine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

63998-35-6

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylamino]-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol

InChI

InChI=1S/C24H33NO2/c1-17(23(26)20-9-8-18-6-5-7-19(18)16-20)25-14-15-27-22-12-10-21(11-13-22)24(2,3)4/h8-13,16-17,23,25-26H,5-7,14-15H2,1-4H3

InChI Key

ICAGKKJQJAQQFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(CCC2)C=C1)O)NCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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